Behenamide
Overview
Description
Behenamide is an amide of the saturated monocarboxylic acid behenic acid . It belongs to the class of primary fatty acid amides, which contain a carboxamide headgroup and an acyl tail with variable carbon length and unsaturation . It is used in cosmetics as a surfactant, enhancing foam formation and improving the volume, structure, and durability of the foam . This substance is listed on the positive list of the EU regulation 10/2011 for plastics intended to come into contact with food .
Molecular Structure Analysis
Behenamide has a molecular formula of C22H45NO . The structure is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
Behenamide is a solid substance . It has a molecular weight of 339.60 g/mol . The melting point is between 110-113 °C . It is used in various applications such as cleaning products, cosmetics, food and beverages, and personal care .
Scientific Research Applications
Analytical Chemistry
Behenamide is used as an analytical standard in the field of analytical chemistry . It is used for the determination of behenamides in different biological samples by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode .
Drug Delivery Systems
Behenamide is used in the formulation of oil gels for sustained drug release . The gelation ability of commercially available long-chain alkylamides, behenamide (BAm) and erucamide (EAm) in various solvents has been demonstrated . Oil gels derived from mixtures of BAm and EAm exhibited thixotropic properties . The drug, antipyrine, in BAm/EAm (1/1, w/w) olive oil gel formulation was gradually released into water following Fickian diffusion kinetics .
Material Science
Behenamide is used as a slip agent in the field of material science . The amount and distribution of slip agents, erucamide and behenamide, on the surface of injection-moulded high-density polyethylene closures influence their performance and torque reduction .
Anti-Blocking Additive
Behenamide is used as an anti-blocking additive in a wide range of polymers and retains excellent anti-blocking properties at high temperatures . Using Behenamide allows use of less inorganic anti-block, such as talc or silica, and therefore maintains film clarity .
Analytical Standard
Behenamide is used as an analytical standard . It is used for the determination of behenamides in different biological samples by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode .
Torque Release in Caps and Closures
Behenamide is used as a torque release additive in HDPE based caps and closures . It offers effective organoleptic properties .
High Stability Additives in Automotive Applications
Behenamide is used as a high stability additive in automotive applications . It delivers slip, torque release, mold release, and anti-scratch benefits to polyolefins even in the most challenging applications . The Incroslip range of high stability slip additives, which includes behenamide, are manufactured using proprietary processes to ensure the highest level of stability .
Mold Release Anti-Scratch in Automotive Applications
Behenamide is used as a mold release anti-scratch additive in automotive applications . It is part of the Incroslip range of high stability slip additives .
Safety And Hazards
Behenamide is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . It is recommended to avoid dust formation and breathing vapors, mist, or gas .
Future Directions
The market for Behenamide and other fatty amides is anticipated to exhibit fluctuating growth patterns in the near term . Improvements in the economy and alleviation of supply chain concerns are projected to facilitate a rebound in demand for Behenamide, particularly in the latter half of 2024 . Despite the anticipated challenges in 2024, the Behenamide industry can leverage valuable opportunities by prioritizing resilience and innovation .
Relevant Papers
Behenamide was detected in four out of six samples in a study on plastic bottle cap recycling . This highlights the opportunity for redesigning plastic bottle caps not only in response to regulatory requirements, but to pursue a more comprehensive strategy of product design for circularity .
properties
IUPAC Name |
docosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWFNKFUWGRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062821 | |
Record name | Docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid | |
Record name | Docosanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Docosanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Docosanamide | |
CAS RN |
3061-75-4 | |
Record name | Behenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3061-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEHENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI790A5561 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Docosanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 113 °C | |
Record name | Docosanamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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